![molecular formula C15H12ClN3O2 B1340623 Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate CAS No. 874779-81-4](/img/structure/B1340623.png)
Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ethanol to yield the ethyl ester . The reaction conditions often require refluxing in an inert atmosphere to ensure the completion of the reaction .
Chemical Reactions Analysis
Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is studied for its potential antifungal, anti-inflammatory, and antiproliferative activities.
Industrial Applications: It is used in the development of new materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: Similar in structure but with a fluorine atom instead of a phenyl group, leading to different biological activities.
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate: The presence of a methyl group instead of a phenyl group affects its reactivity and applications.
Biological Activity
Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate (C15H12ClN3O2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological properties, synthesis, and implications for drug development.
Chemical Structure and Properties
This compound features a unique imidazo[1,2-b]pyridazine core with a chloro group and an ethyl ester at the carboxyl position. Its molecular weight is approximately 301.73 g/mol. The presence of the chloro and carboxylate functional groups contributes to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the Imidazo[1,2-b]pyridazine core : This step often utilizes cyclization reactions involving appropriate precursors.
- Substitution reactions : The introduction of the chloro and ethyl ester groups can be achieved through electrophilic substitution methods.
- Purification : Techniques such as recrystallization or chromatography are used to purify the final product.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of imidazo[1,2-b]pyridazines possess significant antimicrobial properties against various pathogens.
- Anthelmintic Activity : A specific study demonstrated that related compounds exhibited potent in vitro anthelmintic activity against Haemonchus contortus, with LD(99) values comparable to commercial nematocides like Ivermectin .
- Kinase Inhibition : The compound's structural similarity to known kinase inhibitors suggests potential applications in cancer therapy by selectively inhibiting kinase activity .
The mechanisms underlying the biological activities of this compound remain an area of active investigation. Potential mechanisms include:
- Interaction with DNA/RNA : Its structural characteristics allow it to interact with nucleic acids, potentially disrupting their function.
- Binding Affinity Studies : Research indicates that this compound may bind effectively to specific protein targets, influencing various signaling pathways crucial for cell proliferation and survival .
Comparative Analysis
To better understand its uniqueness, a comparison with other related compounds is provided below:
Compound Name | Molecular Formula | Similarity Index | Unique Features |
---|---|---|---|
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | C9H8ClN3O2 | 0.98 | Lacks phenyl group |
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid | C8H7ClN3O2 | 0.93 | No ethyl group |
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate | C15H12ClN3O2 | 0.88 | Different substitution pattern |
Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | C13H16ClN3O2 | 0.85 | Tert-butyl substitution |
This table illustrates the distinct features of this compound compared to other derivatives.
Case Studies
Several case studies have highlighted the compound's potential:
-
Antimicrobial Efficacy : A study evaluating various derivatives showed that certain modifications enhanced antimicrobial potency significantly.
- Findings : Compounds with electron-withdrawing groups exhibited improved activity against Gram-positive bacteria.
- Anthelmintic Activity : Research on related imidazo[1,2-b]pyridazines indicated effective action against parasitic infections.
Properties
IUPAC Name |
ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-2-21-15(20)14-13(10-6-4-3-5-7-10)17-12-9-8-11(16)18-19(12)14/h3-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFUCWJLBGKEGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1N=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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